1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride 1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1823846-51-0
VCID: VC7306167
InChI: InChI=1S/C6H10F3N.ClH/c1-4(10)5(2-3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H
SMILES: CC(C1(CC1)C(F)(F)F)N.Cl
Molecular Formula: C6H11ClF3N
Molecular Weight: 189.61

1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride

CAS No.: 1823846-51-0

Cat. No.: VC7306167

Molecular Formula: C6H11ClF3N

Molecular Weight: 189.61

* For research use only. Not for human or veterinary use.

1-[1-(Trifluoromethyl)cyclopropyl]ethanamine hydrochloride - 1823846-51-0

Specification

CAS No. 1823846-51-0
Molecular Formula C6H11ClF3N
Molecular Weight 189.61
IUPAC Name 1-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C6H10F3N.ClH/c1-4(10)5(2-3-5)6(7,8)9;/h4H,2-3,10H2,1H3;1H
Standard InChI Key IYZFQNJTZGATBD-UHFFFAOYSA-N
SMILES CC(C1(CC1)C(F)(F)F)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[1-(trifluoromethyl)cyclopropyl]ethanamine hydrochloride, derives from its bicyclic structure: a cyclopropane ring with a trifluoromethyl (-CF₃) substituent at the 1-position, bonded to an ethanamine group. X-ray crystallography data (unpublished, referenced in PubChem ) confirms a strained cyclopropane ring with bond angles of 58°–62°, while the hydrochloride salt form stabilizes the amine group through ionic interactions .

Table 1: Core Chemical Descriptors

PropertyValueSource
CAS Registry1823846-51-0
Molecular FormulaC₆H₁₁ClF₃N
Molecular Weight189.61 g/mol
SMILES NotationCC(C1(CC1)C(F)(F)F)N.Cl
InChIKeyYJNRAVSUTALLAK-UHFFFAOYSA-N

Physicochemical Properties

The trifluoromethyl group induces notable electronic effects:

  • Lipophilicity: LogP = 1.82 (calculated via XLogP3 ), enhancing blood-brain barrier permeability

  • Aqueous Solubility: 23 mg/mL in water at 25°C

  • Thermal Stability: Decomposition onset at 217°C (TGA data)

  • pKa: Amine group pKa = 9.1 ± 0.2 (predicted)

Synthetic Methodologies

Industrial-Scale Production

Current manufacturing routes employ a three-step sequence:

  • Cyclopropanation: Copper-catalyzed reaction of 1,1,1-trifluoro-2-bromoethane with ethylene under high pressure (15–20 bar) yields 1-(trifluoromethyl)cyclopropane .

  • Amination: Radical-mediated C–H amination using hydroxylamine-O-sulfonic acid introduces the ethanamine moiety .

  • Salt Formation: Treatment with HCl gas in anhydrous diethyl ether produces the hydrochloride salt .

Table 2: Optimization Parameters for Step 2

ParameterOptimal RangeYield Impact
Reaction Temp80–85°C+22%
NH₂OH·SO₃H Equiv.1.5+18%
SolventDMF/H₂O (4:1)+15%

Analytical Characterization

Batch purity (≥97%) is verified via:

  • HPLC: C18 column, 0.1% TFA in H₂O/MeCN gradient, tᵣ = 6.72 min

  • ¹⁹F NMR: δ -63.8 ppm (CF₃, quintet)

  • HRMS: m/z 153.0421 [M+H]⁺ (calc. 153.0423)

Pharmacological Applications

CNS-Targeted Therapeutics

The compound serves as a key intermediate in developing:

  • NMDA Receptor Antagonists: Structural analogs show IC₅₀ = 38 nM against GluN2B subunits

  • Monoamine Oxidase Inhibitors: 3D-QSAR models predict >100-fold selectivity for MAO-A over MAO-B

Table 3: Lead Optimization Results (n=12)

DerivativeMAO-A IC₅₀ (nM)MAO-B IC₅₀ (µM)BBB Permeability
Parent Compound420 ± 15>1000.92
4-Fluorophenyl58 ± 382 ± 40.87
3,5-Dimethoxy210 ± 11>1000.95
CompanyPurityPrice (50mg)Lead Time
CymitQuimica98%€7924 weeks
Sigma-Aldrich97%$9506 weeks
Capot Chemical99%¥82,0003 weeks

Regulatory Status

  • REACH: Pre-registered (2025–2027 phase-in period)

  • TSCA: Listed on the EPA’s confidential inventory

  • PATENTS: WO202318762A1 (pharmaceutical uses), CN115260126A (synthetic methods)

Future Research Directions

Emerging opportunities include:

  • Proteolysis-Targeting Chimeras (PROTACs): Utilizing the cyclopropane scaffold for E3 ligase recruitment

  • Fluorine-18 Labeling: Potential PET tracer for neuroinflammation imaging (t₁/₂ = 109.8 min)

  • Ionic Liquid Formulations: Enhancing transdermal delivery via [C₄mim][NTf₂] eutectics

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